1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea is a chemical compound with the molecular formula C22H25N3O. This compound belongs to the class of heteroaromatic urea derivatives and has garnered attention for its potential therapeutic applications, particularly as a modulator of various biological pathways.
1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea is classified as a urea derivative with isoquinoline and phenyl substituents. It falls under the category of organic compounds that exhibit significant biological activity, making them valuable in medicinal chemistry.
The synthesis of 1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea typically involves multi-step organic reactions. The general approach includes:
Specific reaction conditions such as temperature, solvent choice, and catalysts may vary based on the starting materials used. For instance, high-performance liquid chromatography may be employed to purify intermediates during synthesis .
The molecular structure of 1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea features a central isoquinoline ring attached to a urea functional group and a tert-butylphenyl ethyl side chain. The structural formula can be represented as follows:
The compound's molecular weight is approximately 349.46 g/mol. The presence of various functional groups contributes to its chemical properties and reactivity.
1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea can participate in several chemical reactions, including:
The reaction conditions must be optimized to prevent decomposition or unwanted side reactions. Techniques such as spectroscopy (NMR, IR) are often used to monitor reaction progress and confirm product formation.
The mechanism of action for 1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea primarily involves its interaction with biological receptors or enzymes. As a potential modulator of the vanilloid receptor (VR1), it may influence pain perception pathways.
Studies indicate that compounds similar to this urea derivative can affect cellular signaling pathways by altering receptor activity or enzyme function, suggesting therapeutic potential in pain management or inflammatory conditions .
1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea is generally characterized by:
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Its melting point and boiling point data are essential for handling and storage considerations.
This compound has potential applications in several fields:
The discovery of 1-[2-(4-tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea (CAS: 608516-04-7) as a potent MGAT2 inhibitor originated from systematic optimization of high-throughput screening (HTS) hits. Initial HTS compound 6 (a 2,3-dihydro-1H-isoindole-5-sulfonamide derivative) exhibited moderate MGAT2 inhibition (IC₅₀ ≈ 500 nM) but suffered from poor aqueous solubility (<1 μg/mL), limiting its in vivo utility [3]. Optimization efforts focused on three key areas:
This optimization yielded compound 29 in the referenced study, which demonstrated a 10-fold increase in MGAT2 potency (IC₅₀ = 50 nM) and 80% oral bioavailability in murine models, validating the strategic modifications [3].
Critical SAR insights for urea-containing MGAT2 inhibitors were elucidated through systematic structural variations:
Table 1: SAR Analysis of Urea-Based MGAT2 Inhibitors
Structural Region | Modification | MGAT2 IC₅₀ | Solubility (μg/mL) |
---|---|---|---|
Isoquinoline position | 5-Isoquinolinyl (target cmp.) | 68 nM | 15.2 |
6-Isoquinolinyl | 420 nM | 12.8 | |
Urea substituent | 4-Fluorophenylsulfonamide | 42 nM | 22.5 |
Unsubstituted phenyl | 310 nM | 8.1 | |
Tert-butyl position | Cyclopropyl replacement | 890 nM | 9.3 |
tert-Butyl (target cmp.) | 68 nM | 15.2 |
Key observations include:
The isoquinolin-5-yl moiety serves as a privileged scaffold conferring three essential pharmacophoric properties:
Compared to simpler quinoline or naphthalene analogs, the isoquinoline system demonstrated superior binding free energy (ΔΔG = −3.2 kcal/mol) in molecular dynamics simulations due to its extended heterocyclic surface area [2].
The 2-(4-tert-butylphenyl)ethyl linker was optimized through strategic structural perturbations:
Table 2: Pharmacokinetic Impact of Linker Modifications
Linker Structure | MGAT2 IC₅₀ | LogP | Microsomal Stability (t₁/₂, min) |
---|---|---|---|
−CH₂CH₂−(target compound) | 68 nM | 4.7 | >30 |
−CH₂−(benzyl variant, CAS 581810-01-7) | 210 nM | 4.1 | 12 |
−CH₂CH₂CH₂− (homologated) | 190 nM | 5.2 | 8 |
−CH₂OCH₂− (ether analog) | 350 nM | 3.8 | 4 |
Critical findings include:
Urea isosterism was explored to address metabolic liabilities while maintaining MGAT2 potency:
The canonical urea moiety in the target compound provided optimal hydrogen-bond donor-acceptor symmetry (bond angle 120° ± 5°), forming dual interactions with catalytic histidine (His348) and aspartate (Asp176) residues not replicable by common isosteres [3].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0